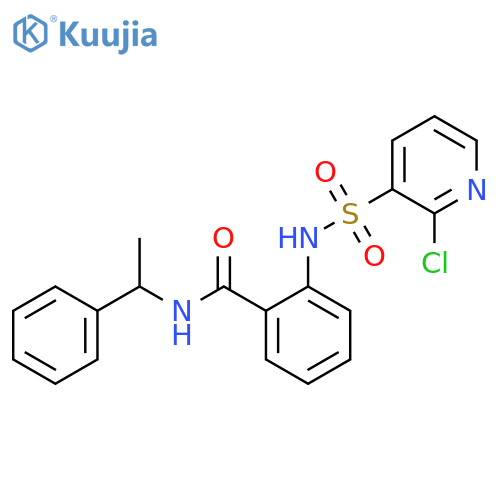Cas no 1016066-87-7 (2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide)

1016066-87-7 structure
商品名:2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide
2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- Z271226898
- EN300-26598188
- 2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide
- AKOS001431355
- 1016066-87-7
-
- インチ: 1S/C20H18ClN3O3S/c1-14(15-8-3-2-4-9-15)23-20(25)16-10-5-6-11-17(16)24-28(26,27)18-12-7-13-22-19(18)21/h2-14,24H,1H3,(H,23,25)
- InChIKey: QIFCAEDSCFDSFR-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CN=1)S(NC1=CC=CC=C1C(NC(C)C1C=CC=CC=1)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 415.0757403g/mol
- どういたいしつりょう: 415.0757403g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 619
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26598188-0.05g |
2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide |
1016066-87-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide 関連文献
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
1016066-87-7 (2-(2-chloropyridine-3-sulfonamido)-N-(1-phenylethyl)benzamide) 関連製品
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
